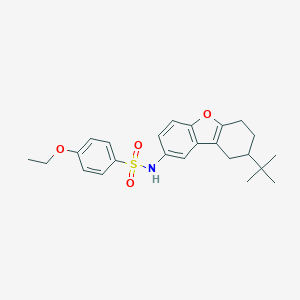
N-(8-tert-butyl-6,7,8,9-tetrahydrodibenzofuran-2-yl)-4-ethoxybenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(8-tert-butyl-6,7,8,9-tetrahydrodibenzofuran-2-yl)-4-ethoxybenzenesulfonamide, commonly known as TAK-715, is a synthetic compound that has been extensively studied for its potential use in the treatment of various diseases.
作用機序
TAK-715 works by inhibiting the activity of various enzymes and proteins, including p38 MAP kinase, which plays a crucial role in the inflammatory response. By inhibiting the activity of p38 MAP kinase, TAK-715 reduces inflammation and the associated symptoms. TAK-715 also inhibits the activity of other enzymes and proteins, such as COX-2 and MMP-9, which are involved in the development and progression of various diseases.
Biochemical and Physiological Effects:
TAK-715 has been shown to have several biochemical and physiological effects, including reducing inflammation, inhibiting the growth and proliferation of cancer cells, and improving bone health. TAK-715 has also been shown to have neuroprotective effects, protecting neurons from damage and improving cognitive function.
実験室実験の利点と制限
One of the main advantages of TAK-715 is its high selectivity and specificity, meaning that it targets specific enzymes and proteins without affecting others. This makes it a valuable tool for studying the role of specific enzymes and proteins in disease development and progression. However, TAK-715 has some limitations, including its low solubility and stability, which can make it difficult to use in certain experiments.
将来の方向性
There are several future directions for TAK-715 research, including studying its potential use in the treatment of other diseases, such as autoimmune disorders and cardiovascular disease. Additionally, further research is needed to optimize the synthesis of TAK-715 and improve its solubility and stability. Finally, TAK-715 could be used as a lead compound for the development of new drugs with similar mechanisms of action but improved pharmacological properties.
Conclusion:
TAK-715 is a synthetic compound that has been extensively studied for its potential use in the treatment of various diseases. It works by inhibiting the activity of various enzymes and proteins, reducing inflammation, inhibiting the growth and proliferation of cancer cells, and improving bone health. While TAK-715 has some limitations, it is a valuable tool for studying the role of specific enzymes and proteins in disease development and progression. There are several future directions for TAK-715 research, including studying its potential use in the treatment of other diseases and optimizing its synthesis and pharmacological properties.
合成法
The synthesis of TAK-715 involves several steps, including the preparation of the starting materials, the synthesis of the intermediate compounds, and the final coupling reaction. The starting materials for TAK-715 synthesis are 4-ethoxybenzenesulfonyl chloride and 8-tert-butyl-6,7,8,9-tetrahydrodibenzofuran-2-amine. The intermediate compounds are prepared by various chemical reactions, including reduction, alkylation, and condensation. The final coupling reaction involves the reaction of the intermediate compounds to form TAK-715.
科学的研究の応用
TAK-715 has been extensively studied for its potential use in the treatment of various diseases, including inflammation, cancer, and osteoporosis. It has been shown to inhibit the activity of several enzymes and proteins that play a crucial role in the development and progression of these diseases. TAK-715 has also been studied for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
特性
CAS番号 |
4323-98-2 |
|---|---|
分子式 |
C24H29NO4S |
分子量 |
427.6 g/mol |
IUPAC名 |
N-(8-tert-butyl-6,7,8,9-tetrahydrodibenzofuran-2-yl)-4-ethoxybenzenesulfonamide |
InChI |
InChI=1S/C24H29NO4S/c1-5-28-18-8-10-19(11-9-18)30(26,27)25-17-7-13-23-21(15-17)20-14-16(24(2,3)4)6-12-22(20)29-23/h7-11,13,15-16,25H,5-6,12,14H2,1-4H3 |
InChIキー |
RHMXJUBCCDYJFJ-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OC4=C3CC(CC4)C(C)(C)C |
正規SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OC4=C3CC(CC4)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N,1-diethyl-2-oxo-N-phenyl-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B281622.png)
![4-methyl-N-(8-tert-pentyl-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)benzenesulfonamide](/img/structure/B281625.png)
![2-Methoxyethyl 5-{[(4-chlorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281633.png)
![4-ethyl-N-(4-{[(4-ethylphenyl)sulfonyl]amino}phenyl)benzenesulfonamide](/img/structure/B281637.png)
![4-{[(4-Bromophenyl)sulfonyl]amino}-2-hydroxybenzoic acid](/img/structure/B281639.png)

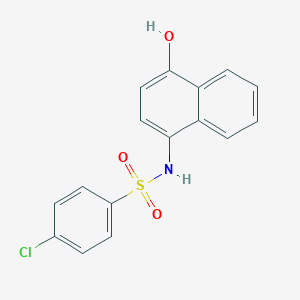
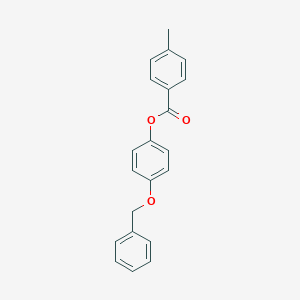

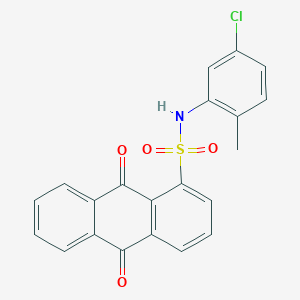
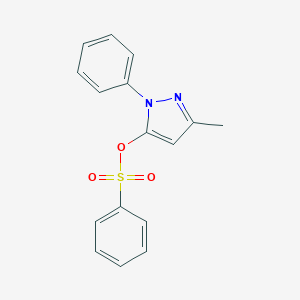
![8-Quinolinyl 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonate](/img/structure/B281657.png)
![Ethyl 5-{[(2,5-dichlorophenyl)sulfonyl]amino}-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B281658.png)
![Ethyl 5-{[(4-methylphenyl)sulfonyl]amino}-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B281659.png)